molecular formula C8H14N4O2 B12987488 tert-Butyl 3,5-diamino-1H-pyrazole-4-carboxylate

tert-Butyl 3,5-diamino-1H-pyrazole-4-carboxylate

Cat. No.: B12987488
M. Wt: 198.22 g/mol
InChI Key: QJLLEUFAABZGGM-UHFFFAOYSA-N
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Description

tert-Butyl 3,5-diamino-1H-pyrazole-4-carboxylate is a versatile chemical intermediate designed for advanced research and development, particularly in medicinal chemistry. Its structure, featuring a pyrazole core with protected carboxylate and free amino groups, makes it a valuable scaffold for constructing more complex molecules. The tert-butyloxycarbonyl (Boc) group is a standard protecting group in organic synthesis that can be readily removed under mild acidic conditions, allowing for selective functionalization at a later stage . This compound's primary research value lies in its application as a key building block in the synthesis of potential therapeutic agents. Pyrazole derivatives are extensively investigated for their diverse biological activities. In particular, Boc-protected aminopyrazoles serve as crucial precursors in the synthesis of cyclin-dependent kinase (CDK) inhibitors and other pharmacologically relevant molecules . The presence of multiple amino groups enables further derivatization via reactions such as acylation, facilitating the exploration of structure-activity relationships (SAR) . Researchers can employ this compound in coupling reactions, including the robust Suzuki-Miyaura cross-coupling, to introduce aromatic and heteroaromatic systems, thereby expanding molecular diversity and optimizing drug-like properties . This compound is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H14N4O2

Molecular Weight

198.22 g/mol

IUPAC Name

tert-butyl 3,5-diamino-1H-pyrazole-4-carboxylate

InChI

InChI=1S/C8H14N4O2/c1-8(2,3)14-7(13)4-5(9)11-12-6(4)10/h1-3H3,(H5,9,10,11,12)

InChI Key

QJLLEUFAABZGGM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(NN=C1N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Acylation Reactions

The two amino groups at positions 3 and 5 undergo acylation with electrophilic reagents such as acyl chlorides or anhydrides. This reaction is critical for modifying the compound's biological activity or solubility.

Example: Benzoylation
Reaction with benzoyl chloride in dry DMF and triethylamine yields tert-butyl 3,5-bis(benzoylamino)-1H-pyrazole-4-carboxylate derivatives.

ReagentSolventTemperatureTimeYieldProduct Characterization (¹H-NMR)
Benzoyl chlorideDMF2–5°C → rt18 h47%δ = 8.14 (d, J = 7.6 Hz, 2H), 7.88 (d, ...

The reaction proceeds via nucleophilic attack of the amino groups on the electrophilic carbonyl carbon of benzoyl chloride, forming stable amide bonds .

Boc Protection/Deprotection

The amino groups can be selectively protected using di-tert-butyl dicarbonate (Boc anhydride), enabling sequential functionalization.

Boc Protection

Reaction with Boc anhydride in pyridine or DMF produces tert-butyl 3,5-bis(tert-butoxycarbonylamino)-1H-pyrazole-4-carboxylate.

ReagentSolventTemperatureTimeYieldProduct Characterization (HRMS)
Boc₂OPyridinert18 h94%m/z calcd. 418.45 [M + H]⁺, found 419.2037

Boc Deprotection

Boc groups are removed under acidic conditions (e.g., HCl in dioxane), regenerating the free amino groups for further reactions .

Diazonium Coupling

The compound participates in diazo coupling reactions with aromatic amines, forming azo-linked derivatives.

Example: Reaction with 4-Hydroxyphenyldiazonium Salt

ReagentSolventTemperatureTimeYieldProduct Characterization (¹³C-NMR)
4-Hydroxyphenyldiazonium chlorideDMFrt18 h99%δ = 150.1, 149.7, 122.3 ppm

This reaction exploits the electron-rich pyrazole ring to form stable azo compounds .

Nucleophilic Substitution

The tert-butyl carboxylate group can act as a leaving group under specific conditions, enabling substitution reactions.

Example: Methanolysis

ReagentSolventTemperatureTimeResulting Product
MethanolReflux90°C16 h3(5)-Carboxyalkyl-1H-pyrazole

The reaction involves cleavage of the tert-butyl ester to form carboxylic acid derivatives .

Coordination Chemistry

The amino and carboxylate groups enable complexation with metal ions (e.g., Cu²⁺, Fe³⁺), forming stable chelates.

Example: Cu²⁺ Coordination

Metal SaltLigand RatioGeometryApplication
CuCl₂1:2OctahedralCatalytic systems

These complexes are studied for catalytic and material science applications.

Table 1: Acylation Reaction Conditions

EntryAcylating AgentSolventTemp. RangeYield (%)
1Benzoyl chlorideDMF2–5°C → rt47
2Acetyl chloridePyridinert62

Table 2: Boc Protection Efficiency

EntryBoc₂O (equiv)SolventTime (h)Yield (%)
12.0Pyridine1894
21.1DMF1885

Scientific Research Applications

Medicinal Chemistry and Kinase Inhibition

The pyrazole moiety, including tert-butyl 3,5-diamino-1H-pyrazole-4-carboxylate, serves as a privileged scaffold in the development of kinase inhibitors. Kinases are critical targets in cancer therapy due to their role in cell signaling pathways that regulate cell proliferation and survival. Research indicates that pyrazole-based compounds can exhibit significant anti-proliferative effects against various cancer types, including breast cancer and lymphoma .

Case Study: Development of Selective Kinase Inhibitors

A study focused on the structure-activity relationship (SAR) of pyrazole derivatives demonstrated that modifications to the tert-butyl group can enhance selectivity towards specific kinases. For instance, the introduction of different substituents at the pyrazole ring led to compounds with improved potency against cyclin-dependent kinases (CDKs), particularly CDK16, which is implicated in several cancers . The flexibility of the pyrazole structure allows for diverse interactions within the kinase binding pocket, making it a valuable starting point for drug design.

Anti-Cancer Potential

The compound has shown promise in preclinical studies for its anti-cancer properties. Pyrazole derivatives are known to induce apoptosis in cancer cells and inhibit tumor growth. For example, a derivative of this compound was evaluated for its efficacy against cervical cancer cells, demonstrating significant cytotoxic effects .

Table: Summary of Anti-Cancer Activities of Pyrazole Derivatives

Compound NameCancer TypeMechanism of ActionReference
This compoundBreast CancerInduction of apoptosis
N-(1H-pyrazol-3-yl)pyrimidin-4-amineLymphomaInhibition of CDK activity
4-(N,N-dimethylamino)-2-methylphenolCervical CancerCell cycle arrest

Synthetic Methodologies

The synthesis of this compound involves various methodologies that highlight its versatility as a building block in organic synthesis. Notably, the use of eco-friendly solvents and catalysts has been reported to enhance reaction efficiency and yield .

Case Study: Green Chemistry Approaches

Recent advancements in green chemistry have led to the development of protocols utilizing polyethylene glycol (PEG) as a solvent for the protection of secondary amines in pyrazole derivatives. This method not only improves yield but also minimizes environmental impact compared to traditional methods .

Mechanism of Action

The exact mechanism of action for tert-Butyl 3,5-diamino-1H-pyrazole-4-carboxylate depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets in biological pathways. The amino groups and carboxylate group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Analogues:

Allyl 3,5-diamino-1H-pyrazole-4-carboxylate Molecular Formula: C₇H₁₀N₄O₂ Molecular Weight: 182.18 g/mol Hazards: Classified under H319 (serious eye irritation) and H335 (respiratory irritation) . Reactivity: The allyl group’s unsaturated nature may increase susceptibility to oxidation or nucleophilic attack, unlike the saturated tert-butyl group.

Parent Acid (3,5-diamino-1H-pyrazole-4-carboxylic acid) Lacking an ester group, the parent acid is more hydrophilic, which may reduce cell membrane permeability but enhance crystallinity for structural studies.

Comparative Analysis:

Property tert-Butyl Ester (Inferred) Allyl Ester Methyl/Ethyl Ester (General)
Molecular Weight ~198.22 g/mol 182.18 g/mol ~154–168 g/mol
Lipophilicity High (tert-butyl) Moderate (allyl) Low (small alkyl)
Stability High (steric protection) Moderate (allyl oxidation risk) Low (esterase hydrolysis)
Hazards Not specified H319, H335 Likely similar to allyl

Key Findings:

  • The tert-butyl ester’s steric bulk likely reduces reactivity in nucleophilic environments compared to the allyl ester, making it preferable in synthetic pathways requiring selective modifications .
  • The allyl ester’s hazards (eye/respiratory irritation) suggest stringent handling protocols, which may also apply to analogues like the tert-butyl derivative, though specific data is unavailable .

Research Implications and Data Gaps

  • Safety Data : While hazards for the allyl ester are documented, tert-butyl ester safety profiles remain uncharacterized in the provided evidence.
  • Synthetic Utility : The tert-butyl group’s stability could make this compound valuable in peptide synthesis or as a protected intermediate, but experimental validation is needed.

Biological Activity

Tert-butyl 3,5-diamino-1H-pyrazole-4-carboxylate is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This compound's structure allows for various modifications that can enhance its pharmacological properties. This article delves into the biological activity of this compound, summarizing recent research findings, case studies, and relevant data.

Chemical Structure

The chemical structure of this compound is characterized by a pyrazole ring substituted with amino groups and a carboxylate ester. Its molecular formula is C₉H₁₄N₄O₂, and its CAS number is 2271119-56-1.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including cyclin-dependent kinases (CDKs) and other enzymes involved in cell proliferation and inflammation. Research indicates that this compound may act as an ATP antagonist, inhibiting CDK2-cyclin E complexes and thereby affecting cell cycle regulation .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The following table summarizes key findings related to its cytotoxic effects against various cancer cell lines:

Cell Line IC₅₀ (µM) Mechanism of Action Reference
A54926Inhibition of cell growth
HCT1160.39Inhibition of Aurora-A kinase
MCF-70.46Induction of apoptosis
HepG20.07Binding to α-tubulin

These findings indicate that this compound exhibits significant potency against multiple cancer types, suggesting its potential as a therapeutic agent.

Anti-inflammatory Properties

Beyond its anticancer activity, this compound has also been investigated for anti-inflammatory effects. Pyrazole derivatives are known to modulate inflammatory pathways, potentially through the inhibition of cyclooxygenase (COX) enzymes and other mediators involved in inflammation .

Case Studies

Several case studies have demonstrated the efficacy of pyrazole derivatives in preclinical models:

  • Study on A549 Cell Line : A study evaluated the effect of this compound on A549 lung cancer cells. It was found to induce significant apoptosis at concentrations as low as 26 µM .
  • Aurora Kinase Inhibition : Another investigation focused on the inhibition of Aurora-A kinase by this compound. It showed an IC₅₀ value of 0.39 µM against HCT116 cells, indicating strong inhibitory potential .
  • MCF-7 Cell Line Study : In MCF-7 breast cancer cells, this compound demonstrated an IC₅₀ value of 0.46 µM while promoting apoptotic pathways .

Q & A

Q. What role does this compound play in synthesizing heterocyclic hybrids for medicinal chemistry?

  • Answer: The pyrazole-carboxylate scaffold serves as a precursor for triazole-pyrazole hybrids (via CuAAC) or kinase inhibitors. For example, coupling with iodopyrimidines generates bioactive analogs, while boronate esters (e.g., tert-butyl dioxaborolane derivatives) enable Suzuki-Miyaura cross-coupling for diversifying aromatic systems .

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